7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidin-4-one core, substituted with chlorophenyl and fluorophenyl groups, making it a subject of study for its chemical reactivity and biological activity.
Scientific Research Applications
7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of this compound is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, which are immune responses to environmental substances known as allergens .
Mode of Action
The compound acts as an antagonist at the histamine H1 receptor . It has a higher affinity for the H1 receptor than histamine itself , meaning it can effectively compete with histamine for binding to the receptor. By blocking the interaction of histamine with the H1 receptor, the compound prevents the allergic reactions that would normally be triggered by histamine .
Biochemical Pathways
The compound’s action on the H1 receptor affects the biochemical pathways involved in allergic reactions . When histamine binds to the H1 receptor, it triggers a cascade of biochemical events leading to the symptoms of an allergic reaction. By blocking the H1 receptor, the compound prevents this cascade from being initiated .
Pharmacokinetics
The compound’s effectiveness in vivo suggests that it has suitable adme properties for use as a therapeutic agent .
Result of Action
The compound’s action on the H1 receptor results in a reduction of allergic symptoms . In tests for anti-allergic activities, several derivatives of the compound exhibited significant effects on both allergic asthma and allergic itching . Some of these derivatives were found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the compound’s absorption and distribution . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one: plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain receptors, such as sigma receptors and serotonin receptors, which are involved in various physiological processes . The interactions between this compound and these receptors can modulate their activity, leading to changes in cellular signaling pathways and biochemical reactions.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the activity of monoamine transporters, which play a crucial role in neurotransmitter regulation . Additionally, this compound can impact the expression of genes involved in cellular stress responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of This compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to changes in their catalytic activity. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and reducing symptoms of certain disorders . At higher doses, it can cause toxic or adverse effects, including sedation and motor incoordination . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . Additionally, this compound can influence the levels of metabolites involved in energy production and cellular respiration.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.
Substitution reactions: Introduction of the chlorophenyl and fluorophenyl groups is often carried out through nucleophilic aromatic substitution reactions.
Coupling reactions: The piperazine moiety is introduced via coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control over reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Properties
IUPAC Name |
7-(4-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S/c25-17-3-1-16(2-4-17)20-14-33-23-22(20)27-15-30(24(23)32)13-21(31)29-11-9-28(10-12-29)19-7-5-18(26)6-8-19/h1-8,14-15H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVJTDTFLYRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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